molecular formula C10H16O2 B8749724 4-Boc-1-cyclopentene

4-Boc-1-cyclopentene

Cat. No.: B8749724
M. Wt: 168.23 g/mol
InChI Key: RXQLNMAPQLUGAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Boc-1-cyclopentene is a versatile chemical building block of significant interest in organic synthesis and pharmaceutical research. The compound features a cyclopentene ring, a five-membered carbocycle with a carbon-carbon double bond, which is substituted with a tert-butoxycarbonyl (Boc) protecting group. The Boc group is a cornerstone in synthetic chemistry, primarily serving to protect amine functionalities during multi-step synthesis, allowing for precise molecular construction . In medicinal chemistry, the cyclopentene ring is a privileged scaffold. It acts as a bioisostere of the proline ring, a common amino acid, but offers distinct advantages due to its locked geometry and enhanced stability against metabolic degradation . This makes this compound a valuable precursor in the design and synthesis of peptidomimetics—modified peptides that mimic the structure and function of natural peptides but with improved properties. Researchers utilize this scaffold to create compounds with higher binding affinity for targets like protein kinases, and to modulate pharmacokinetic profiles, including blood-brain barrier permeation . The ring itself is a common motif in numerous bioactive molecules and natural products . The primary research value of this compound lies in its application as a key synthetic intermediate. It is employed in nucleophilic addition reactions and other transformations to construct more complex, functionalized molecules . Furthermore, cyclopentene-containing compounds can form unique pseudo-cyclic structures through weak intramolecular interactions, which can shield polar groups and confer "chameleonic" properties that enhance cell membrane permeability . This compound is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

tert-butyl cyclopent-3-ene-1-carboxylate

InChI

InChI=1S/C10H16O2/c1-10(2,3)12-9(11)8-6-4-5-7-8/h4-5,8H,6-7H2,1-3H3

InChI Key

RXQLNMAPQLUGAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC=CC1

Origin of Product

United States

Reactivity and Transformation Pathways of 4 Boc 1 Cyclopentene

Olefin Functionalization Reactions

Metal-Catalyzed Cross-Coupling Reactions

Mizoroki-Heck Alkenylations and Arylations

The Mizoroki-Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a prominent method for the arylation or alkenylation of olefins nih.gov. Protected aminocyclopentenes, including those with a Boc-protecting group, have been shown to undergo Mizoroki-Heck alkenylations and arylations with high yields and stereoselectivities nih.gov. This reactivity is particularly valuable for introducing aryl or alkenyl substituents onto the cyclopentene (B43876) ring.

Research findings indicate that the arylation of N-protected ethyl cis-2-aminocyclopent-3-enecarboxylates with aryl iodides, such as iodobenzene (B50100) (PhI), can effectively yield phenyl-substituted five-membered β-amino esters. The nature of the N-protecting group can influence the reaction outcome, with Boc, Fmoc, Cbz, and PhCO groups all enabling the arylation, albeit with varying yields. For instance, the arylation of (±)-4b-d, where the Boc group was modified to Fmoc, Cbz, or PhCO, resulted in the corresponding phenyl-substituted β-amino esters in moderate yields uni.lu. The high regioselectivity observed in these reactions, particularly with secondary Boc-protected allylamides, is attributed to efficient coordination between an anionic nitrogen and palladium nih.gov.

Substrate TypeArylating AgentN-Protecting GroupCatalyst SystemYield (%)StereoselectivityReference
Protected AminocyclopenteneAryl Halides (e.g., PhI)Boc, Fmoc, Cbz, PhCOPd(0) catalystModerate to HighHigh nih.gov, uni.lu
Other Palladium-Catalyzed Transformations

Beyond Mizoroki-Heck reactions, 4-Boc-1-cyclopentene and related functionalized cyclopentenes can participate in other palladium-catalyzed transformations. Palladium catalysts are widely employed for various cross-coupling reactions, including C-N and C-O bond formations cymitquimica.comnih.gov. While direct examples for this compound are less detailed in the provided context, the general principles of palladium catalysis suggest its potential in such reactions.

For instance, palladium-catalyzed reactions of 4-cyclopentene-1,3-diol (B3190392) monoacetate with Grignard reagents have been reported to produce cis-1,2-regioisomers with retention of configuration. This demonstrates the versatility of palladium in mediating transformations on the cyclopentene scaffold. Furthermore, palladium-catalyzed C-N bond formation, often involving Buchwald-Hartwig amination type reactions, can occur with N-protected amines and aryl halides. Studies on N-substituted 4-bromo-7-azaindoles show that Boc-protected piperazine (B1678402) can undergo C-N cross-coupling reactions with aryl bromides in very good yields (88–94%) using Pd₂(dba)₃/Xantphos/Cs₂CO₃ system in dioxane at 100 °C nih.gov. This indicates the potential for this compound to engage in similar C-N bond-forming reactions if appropriately functionalized (e.g., with a halide on the ring).

Amino Group Transformations

The Boc-protected amine group in this compound is a key functionality that can undergo various transformations, either by modifying the protecting group or by participating in ring-opening processes.

Derivatization of the Boc-Protected Amine

The tert-butoxycarbonyl (Boc) group serves as a widely used protecting group for amines in organic synthesis due to its stability to various reagents and ease of removal under mild acidic conditions. The Boc group can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Deprotection of the Boc group typically involves treatment with moderately strong acids, such as trifluoroacetic acid (TFA), which liberates the free amine. Once deprotected, the primary amine can then be subjected to a variety of derivatization reactions, including acylation, alkylation, or the formation of ureas and amides. Common reagents for amine derivatization include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and various acylating agents like trifluoroacetic anhydride (B1165640) (TFAA). These derivatizations are often employed to enhance detection properties for analytical purposes or to introduce new functionalities for further synthetic steps.

Ring-Opening Reactions Involving Amine Functionality

The Boc-protected amine functionality can play a crucial role in directing and facilitating ring-opening reactions of the cyclopentene scaffold, particularly when adjacent to other reactive sites. An notable example involves the epoxidation of a cyclopentene derivative containing a Boc-protected amine. Peracid-mediated epoxidation of such a cyclopentene (e.g., compound 5 in the cited literature) preferentially delivers the oxygen atom to the same face of the cyclopentene as the NHBoc substituent. This diastereoselectivity is attributed to a hydrogen bonding interaction between the oxidant and the Boc-protected amine functionality.

Following epoxidation, the Boc group can be involved in subsequent ring-opening reactions. A proposed transition state for such a reaction involves the complexation of a lithiated diamine with both the deprotonated Boc group and the epoxide. In this scenario, the lithium cation acts as a Lewis acid, activating the epoxide towards ring opening. This activation is coupled with the abstraction of an adjacent enantiotopic epoxide-syn-β hydrogen, leading to the ring-opened product. This mechanism highlights how the Boc-protected amine can influence both the stereochemical outcome of prior reactions and the subsequent reactivity of the cyclopentene ring, facilitating specific ring-opening pathways.

Rearrangement Reactions

Rearrangement reactions are powerful tools in organic synthesis for constructing complex molecular architectures. The vinylcyclopropane-cyclopentene rearrangement is a significant example that can lead to the formation of functionalized cyclopentene rings.

Vinylcyclopropane-Cyclopentene Rearrangements

The vinylcyclopropane-cyclopentene rearrangement, also known as the vinylcyclopropane (B126155) rearrangement (VCP-CP rearrangement), is a ring expansion reaction that transforms a vinyl-substituted cyclopropane (B1198618) ring into a cyclopentene ring. This thermal rearrangement was independently reported by Vogel and Overberger in 1960, demonstrating the conversion of vinylcyclopropane to cyclopentene at elevated temperatures (e.g., 510 °C via flash vacuum pyrolysis).

Mechanistically, the VCP-CP rearrangement can proceed via a diradical-mediated two-step process or an orbital-symmetry-controlled pericyclic process, with the operative mechanism being highly substrate-dependent. The reaction typically involves the homolytic ring opening of a substituted vinylcyclopropane to form a diradical intermediate, followed by recombination to yield the more thermodynamically stable cyclopentene, constituting a formal-sigmatropic rearrangement.

This rearrangement has found significant utility in the total synthesis of various natural products, including terpenes like zizaene and aphidicolin, where it serves as a key step for constructing the cyclopentene core. While this compound is a cyclopentene derivative, the context of this section implies that such rearrangements are a viable pathway to synthesize functionalized cyclopentenes of this type, provided the appropriate vinylcyclopropane precursor with the Boc-protected amine moiety or its synthetic equivalent is employed. The ability of this rearrangement to generate five-membered rings underscores its importance in accessing diverse cyclic structures.

Intramolecular C-H Insertion Reactions

Intramolecular C-H insertion reactions are powerful synthetic tools that enable the formation of new carbon-carbon bonds by inserting a reactive species, such as a carbene or nitrene, into an unactivated C-H bond within the same molecule. These reactions are typically catalyzed by transition metals, with dirhodium(II) complexes being particularly effective for carbene-mediated insertions squ.edu.omacs.orgresearchgate.net. The process often involves the generation of a metal carbenoid intermediate from a diazo compound, which then undergoes intramolecular reaction with a nearby C-H bond squ.edu.om.

For cyclopentene systems, intramolecular C-H insertion can lead to the formation of fused or spirocyclic ring systems. Generally, 1,5-C-H insertion reactions are favored, leading to the formation of five-membered rings semanticscholar.org. The selectivity of these reactions can be influenced by the nature of the catalyst, the substituents on the diazo compound, and the electronic and steric properties of the C-H bonds available for insertion squ.edu.omacs.orgresearchgate.netsemanticscholar.org. Tertiary C-H bonds are typically more reactive than secondary and primary C-H bonds in such processes semanticscholar.org.

Aubé Reactions for Lactam Formation

The Aubé reaction is a well-established method for the synthesis of N-substituted lactams, gaining significant popularity due to its versatility in generating diverse chemical structures beilstein-journals.orgnih.gov. This reaction typically involves an intermolecular process between an azido (B1232118) alcohol and a ketone, forming lactams via an in situ-generated hemiacetal that acts as a temporary tether beilstein-journals.org. This tether facilitates an intramolecular azide (B81097) addition, followed by a ring expansion to yield the lactam product beilstein-journals.org.

While this compound itself, as a Boc-protected amine, is not a direct substrate for the Aubé reaction, its precursors play a crucial role in synthesizing N-cyclopentenyl-lactams. For instance, a cyclopentenyl azido alcohol, such as (±)-3 (derived from Vince lactam), has been successfully employed in Aubé reactions to produce cyclopentene-substituted lactams beilstein-journals.orgnih.gov. The synthesis of such azido alcohol precursors can involve the reduction of an azido functionality to an amine, followed by Boc protection to yield compounds like (±)-4, which is a Boc-protected amino cyclopentene carboxylic acid derivative beilstein-journals.org.

The Aubé reaction of cyclopentenyl azido alcohol (±)-3 with various cyclic ketones has been demonstrated to afford corresponding cyclopentene-substituted lactams in good to moderate yields. For example, reactions with cyclobutanone (B123998) and cyclopentanone (B42830) yielded lactams (±)-7 and (±)-8, respectively beilstein-journals.org. The optimized conditions for these reactions often involve a Lewis acid catalyst, such as BF₃·OEt₂, in solvents like hexafluoroisopropanol (HFIP) beilstein-journals.org.

Table 1: Representative Aubé Reactions for N-Cyclopentenyl-Lactam Formation

Azido Alcohol SubstrateKetone ReactantCatalyst/ConditionsProduct LactamYield (%)Citation
(±)-3 (Cyclopentenyl azido alcohol)CyclohexanoneBF₃·OEt₂ (1.0 equiv), HFIP, 2 h(±)-672 beilstein-journals.org
(±)-3 (Cyclopentenyl azido alcohol)CyclobutanoneOptimized conditions(±)-7Good beilstein-journals.org
(±)-3 (Cyclopentenyl azido alcohol)CyclopentanoneOptimized conditions(±)-8Good beilstein-journals.org
(±)-3 (Cyclopentenyl azido alcohol)4-PyranoneOptimized conditions(±)-9Moderate beilstein-journals.org
(±)-3 (Cyclopentenyl azido alcohol)6,6-dimethyl-bicyclo[3.1.0]hexan-3-oneOptimized conditions(±)-1040 beilstein-journals.org

Note: The yields for (±)-7, (±)-8, and (±)-9 are described as "good" and "moderate" in the source beilstein-journals.org, without specific numerical percentages.

The mechanism proposed for these reactions suggests that the initial 1,3-azido alcohol (±)-3 may undergo a 1,3-allylic rearrangement to a 1,2-azido alcohol under Lewis acid-mediated conditions, leading to the observed 1,2-substituted cyclopentenoid lactams beilstein-journals.org.

Functional Group Interconversions on the Cyclopentene Core

The cyclopentene core of this compound, along with its Boc-protected amine, offers several sites for diverse functional group interconversions, allowing for the synthesis of a wide array of derivatives. These transformations are crucial for elaborating the core structure into more complex molecules.

Transformations of the Boc-Protected Amine

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions, including those involving nucleophiles and bases organic-chemistry.org.

Deprotection: The Boc group can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the free amine organic-chemistry.orgoregonstate.edu. This deprotection is a fundamental step for further modifications of the amine functionality.

Further Derivatization: Once deprotected, the free amino group can undergo various reactions, such as amidation, alkylation, or acylation, to introduce new functionalities. For instance, N-Boc-protected amines can be directly converted into amides through rhodium-catalyzed coupling with arylboroxines organic-chemistry.org.

Transformations of the Cyclopentene Double Bond

The alkene moiety within the cyclopentene ring is a versatile functional group that can participate in a range of transformations:

Dihydroxylation: The double bond can be dihydroxylated to yield diol derivatives. This reaction is commonly achieved using catalytic osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) beilstein-journals.org. This process introduces two hydroxyl groups, typically in a syn-addition manner, providing new sites for further functionalization.

Epoxidation: The double bond can be converted into an epoxide, a three-membered cyclic ether. This transformation can be achieved using various peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or other oxidizing agents. Stereoselective epoxidation can be achieved, often directed by neighboring hydroxyl groups oregonstate.edu.

Hydrogenation: The double bond can be saturated through catalytic hydrogenation, typically using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂/C) nih.gov. This reaction leads to the formation of a cyclopentane (B165970) ring, eliminating the unsaturation.

Other Potential Interconversions

The cyclopentene core can also undergo other transformations depending on the presence of additional functional groups or the introduction of new ones. For example, allylic hydroxylation can introduce hydroxyl groups at positions adjacent to the double bond tci-thaijo.org. Furthermore, the cyclopentene ring itself can be part of more complex rearrangements or metathesis reactions in the synthesis of natural products or other target molecules oregonstate.edunih.gov.

Table 2: Summary of Functional Group Interconversions on the Cyclopentene Core

Functional GroupTransformationReagents/Conditions (Examples)Product TypeCitation
N-Boc AmineDeprotectionTFA or HClFree Amine organic-chemistry.orgoregonstate.edu
Alkene (C=C)DihydroxylationOsO₄, NMODiol beilstein-journals.org
Alkene (C=C)EpoxidationPeroxy acids (e.g., m-CPBA)Epoxide oregonstate.edu
Alkene (C=C)HydrogenationH₂, Pd/C or PtO₂/CAlkane nih.gov
Free AmineAmidationAcyl halides, coupling agentsAmide organic-chemistry.org
Free AmineAlkylationAlkyl halides, basesAlkylated Amine organic-chemistry.org

Applications of 4 Boc 1 Cyclopentene in Complex Molecule Synthesis

Asymmetric Synthesis of Chiral Building Blocks and Intermediates

Chiral building blocks are fundamental to asymmetric synthesis, enabling the creation of enantiomerically pure compounds with specific biological activities. Derivatives of 4-Boc-1-cyclopentene, particularly Boc-protected aminocyclopentene carboxylic acids, are prominent examples of such chiral intermediates. For instance, (1R,4S)-(+)-4-(Boc-amino)-2-cyclopentene-1-carboxylic acid (PubChem CID: 7019281) and its enantiomer, (1S,4R)-(−)-4-(Boc-amino)-2-cyclopentene-1-carboxylic acid (PubChem CID: 7019283), are highly valued for their well-defined stereochemistry nih.govchem960.comnih.gov.

These compounds are characterized by a bicyclic structure featuring a cyclopentene (B43876) ring and a carboxylic acid group, with the N-Boc protecting group on the amine enhancing their stability and solubility chem960.com. This makes them suitable for various synthetic applications, including peptide synthesis and medicinal chemistry, where the specific (1R,4S) or (1S,4R) configuration is critical for determining biological activity and interaction with targets chem960.comnih.gov. The synthesis of such chiral building blocks often involves strategies that ensure high enantiomeric purity, providing essential precursors for drug discovery cenmed.comuni.lu.

Total Synthesis of Natural Products and Their Analogs

The cyclopentene scaffold, often introduced and manipulated with Boc-protected intermediates, plays a significant role in the total synthesis of various natural products and their analogs.

Prostaglandins (e.g., Prostaglandin (B15479496) H2, PubChem CID: 445049; Prostaglandin A2, PubChem CID: 5280880; Prostaglandin D2, PubChem CID: 448457) are a class of biologically significant lipid compounds containing a cyclopentane (B165970) ring nih.govnih.govamericanelements.com. Cyclopentenones are recognized as important precursors for their synthesis nih.gov. While this compound itself may not always be a direct starting material, Boc-protected compounds are utilized in reactions involving cyclopentenone scaffolds. For example, N-Boc-cysteine methyl ester has been employed in conjugate addition reactions with substituted cyclopentenones, demonstrating the utility of Boc-protected intermediates in building prostaglandin-related structures nih.gov. This highlights the broader application of Boc-protected functionalities within the cyclopentene framework for accessing complex prostaglandin derivatives.

Carbocyclic nucleosides are a class of compounds where the furanose sugar ring of natural nucleosides is replaced by a carbocyclic (carbon) ring. This modification often imparts enhanced metabolic stability and antiviral activity. Derivatives of this compound are crucial precursors in their synthesis. A notable example is (-)-carbovir (B125634) (PubChem CID: 135403630), an antiviral agent nih.gov. The synthesis of (-)-carbovir can utilize (1S,4R)-(−)-4-(Boc-amino)-2-cyclopentene-1-carboxylic acid (PubChem CID: 7019283) as a key precursor nih.gov. The synthetic routes for carbocyclic nucleosides often involve stereoselective transformations of cyclopentene derivatives, with Boc protecting groups being strategically employed and subsequently removed to yield the desired nucleoside analogs.

Muraymycins (e.g., Muraymycin A1, PubChem CID: 101515119; Muraymycin C1, PubChem CID: 139584866; Muraymycin D2, PubChem CID: 45142130) are nucleoside antibiotics that inhibit bacterial peptidoglycan biosynthesis. To address the synthetic challenges associated with these complex natural products, simplified cyclopentane-based muraymycin analogs have been developed. In the synthesis of these analogs, where the ribose and lipophilic peptide chain groups of natural muraymycins are replaced by a cyclopentane ring, Boc protection of amine intermediates is a critical step. For instance, a Boc-protected amine intermediate was obtained in 52% yield over two steps during the synthesis of a cyclopentane-based MraY inhibitor, demonstrating the strategic use of Boc-protected cyclopentane derivatives (often derived from cyclopentene precursors) in constructing these antibacterial analogs.

The sphingofungin family of natural products (e.g., Sphingofungin A, PubChem CID: 42608378; Sphingofungin C, PubChem CID: 42608379; Sphingofungin E, PubChem CID: 11750429; Sphingofungin F, PubChem CID: 6439483) possesses intriguing structural features, including an amino acid and triol motif, and exhibits important pharmacological properties nih.gov. In the total synthesis of these compounds, cyclopentene intermediates play a crucial role in forming the core amino acid-containing skeleton. Research has shown that oxidative cleavage of a cyclopentene 1,5-CH insertion product can be utilized to generate the amino acid-containing backbone characteristic of the sphingofungin family. While the specific starting material may vary, the general principle of employing functionalized cyclopentene scaffolds, often with Boc protection for amino functionalities, is highly relevant to accessing these complex natural products.

Bicycloproline (e.g., N-Boc-bicycloproline, a common derivative, PubChem CID: 59428239) is a highly constrained quaternary carbocyclic α-amino acid that has garnered significant interest in structure-based peptidomimetic drug design nih.gov. The synthesis of (+)-N-Boc-bicycloproline has been achieved starting from sodium cyclopentadienylide, with key steps involving a rhodium-catalyzed nitrenoid C–H insertion to install the tert-alkylamine and a Grubbs' ring-closing metathesis reaction to form the pyrrolidine (B122466) ring nih.gov. "Cyclopentene 4" has been identified as a useful intermediate in this synthesis, highlighting the direct involvement of cyclopentene derivatives in constructing this rigid amino acid. The Boc protecting group is essential for the successful execution of these synthetic strategies, allowing for controlled reactivity and the formation of the desired bicyclic structure nih.gov.

Other Bioactive Molecules

This compound derivatives are widely utilized as versatile building blocks in the total synthesis of complex bioactive molecules and natural products. The cyclopentene ring system, in particular, is recognized as an appealing scaffold in medicinal chemistry, often acting as a bioisostere of proline. This structural similarity contributes to its relevance in ligand-receptor interactions and its broad utility in the synthesis of various bioactive compounds nih.govnih.gov.

Specific applications include its role in the construction of purine (B94841) and pyrimidine (B1678525) carbonucleosides, which exhibit significant antiviral activity. For instance, (1S,4R)-4-aminocyclopent-2-ene-1-carbocyclic acid, a derivative closely related to this compound, is a key intermediate in the synthesis of important antiviral agents such as abacavir (B1662851) and carbovir (B1146969) fishersci.se. Beyond nucleoside analogs, cyclopentene derivatives have been incorporated into peptide-derived compounds. An example is the synthesis of (R)-(2-tert-butoxycarbonyl)amino-1-oxo-3-phenyl)propyl)-1-cyclopentene (compound 1), which has shown therapeutic potential against breast cancer nih.gov. Furthermore, these compounds have been employed in the synthesis of complex molecular hybrids, including glucose, di-, and tripeptides containing the cyclopentenyl scaffold nih.gov. The utility of cyclopentene derivatives also extends to the synthesis of sesquiterpenoids, such as prezizaene and prezizanol, highlighting their broad applicability in natural product synthesis guidetopharmacology.org.

Development of Pharmaceutical Intermediates

The role of this compound derivatives as pharmaceutical intermediates is significant due to their ability to facilitate the creation of Active Pharmaceutical Ingredients (APIs). Pharmaceutical intermediates are essential chemical compounds that act as building blocks in the multi-step process of drug manufacturing, influencing the efficacy and safety of the final drug product uni.lu.

A prime example of its application as a pharmaceutical intermediate is the use of (1S,4R)-4-aminocyclopent-2-ene-1-carbocyclic acid. This compound is a critical intermediate in the synthesis of purine and pyrimidine carbonucleosides, which are known for their potent antiviral activities. Notable antiviral drugs synthesized using this intermediate include abacavir, a selective and potent reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus (HIV) and hepatitis B virus infections, and carbovir fishersci.se. The strategic incorporation of the Boc (tert-butoxycarbonyl) protecting group allows for selective manipulation of the amine functionality during multi-step syntheses, which is crucial for the efficient and stereoselective production of chiral drug intermediates uni.lu. The precise control over stereochemistry offered by these intermediates is particularly valuable in the pharmaceutical industry for producing pure chiral isomers, which are often required for therapeutic activity and to minimize side effects.

Contributions to Material Science

While this compound and its direct derivatives are extensively documented for their roles in complex molecule and pharmaceutical synthesis, their direct contributions to material science, particularly as monomers for specialized polymers, are not widely reported in the current literature. Polymers are large molecules formed from repeating monomer subunits, and their applications span various industries, including packaging, electronics, and textiles. However, the available research primarily focuses on the compound's utility as a synthetic intermediate for small, bioactive molecules rather than as a building block for macromolecular structures in material science nih.govnih.govfishersci.se.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 4 Boc 1 Cyclopentene and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1H NMR, 2D NMR, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of organic compound structures, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule savemyexams.com. For 4-Boc-1-cyclopentene, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for complete structural assignment.

1H NMR Spectroscopy

Proton NMR (1H NMR) spectroscopy provides insights into the different chemical environments of hydrogen atoms within the molecule savemyexams.com. The chemical shifts, integration values, and multiplicity patterns in the 1H NMR spectrum are used to identify and assign specific protons. For this compound, key regions of interest would include:

Boc Group Protons : A characteristic singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group ((CH₃)₃C-) cheminfo.org.

Cyclopentene (B43876) Ring Protons :

Vinylic protons (C=CH) on the double bond typically resonate in the 5.0-6.0 ppm range.

The proton at the chiral C4 carbon (CH-NHBoc) would appear in the 3.5-4.5 ppm range, influenced by the adjacent nitrogen and the ring system. Its multiplicity would be complex due to coupling with neighboring methylene (B1212753) protons.

Methylene protons (CH₂) within the ring would typically appear in the 1.5-3.0 ppm range, with their exact shifts and coupling patterns providing information about their proximity to the double bond and the chiral center.

N-H Proton : The carbamate (B1207046) N-H proton typically appears as a broad singlet or doublet in the 4.5-6.0 ppm range, which may exchange with D₂O nih.gov.

Table 1: Expected ¹H NMR Chemical Shifts for this compound (Illustrative Data)

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegration
(CH₃)₃C- (Boc)1.4 - 1.5Singlet9H
C=CH (Vinylic)5.0 - 6.0Multiplet2H
CH-NHBoc (C4)3.5 - 4.5Multiplet1H
Ring CH₂1.5 - 3.0Multiplet4H
N-H (Carbamate)4.5 - 6.0Broad Singlet/Doublet1H

2D NMR Spectroscopy (COSY, HMQC/HSQC, HMBC)

Two-dimensional NMR techniques provide crucial connectivity information that complements 1H NMR data.

Correlation Spectroscopy (COSY) : Identifies protons that are coupled to each other through bonds, revealing vicinal (³J) and geminal (²J) relationships. This helps in tracing proton spin systems within the cyclopentene ring savemyexams.com.

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) : Correlates proton signals with the carbon atoms directly attached to them (¹JCH coupling) savemyexams.com. This allows for the assignment of carbon signals based on known proton assignments.

Heteronuclear Multiple Bond Correlation (HMBC) : Detects long-range (²JCH, ³JCH, and sometimes ⁴JCH) correlations between protons and carbons. HMBC is particularly valuable for establishing connectivity across quaternary carbons or through multiple bonds, confirming the attachment of the Boc group to the nitrogen, and the nitrogen to the C4 of the cyclopentene ring savemyexams.com. For instance, correlations from the tert-butyl protons to the carbonyl carbon of the Boc group, and from the C4 proton to the carbons of the double bond and adjacent methylenes, would confirm the proposed structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to provide structural information through its fragmentation pattern savemyexams.com. For this compound, electron ionization (EI) or electrospray ionization (ESI) are commonly employed.

Molecular Ion (M+• or [M+H]+) : The presence of a molecular ion peak corresponding to the exact mass of this compound confirms its molecular formula. For C₁₀H₁₇NO₂, the exact mass would be approximately 183.1259 Da.

Fragmentation Patterns : The Boc group is known for characteristic fragmentation pathways under EI conditions doaj.org. Common fragments include:

Loss of isobutylene (B52900) (C₄H₈, 56 Da) from the tert-butyl group, leading to a fragment ion [M-56]+•. This is a very common and often dominant fragmentation for Boc-protected compounds doaj.org.

Loss of tert-butanol (B103910) (C₄H₁₀O, 74 Da) or a related fragment.

Loss of CO₂ (44 Da) from the carbamate linkage, especially after initial fragmentation.

Fragments related to the cyclopentene ring, which may undergo retro-Diels-Alder reactions or loss of small neutral molecules like ethylene (B1197577) (C₂H₄, 28 Da) ntu.edu.sg. The cyclopentene ring, being unsaturated, can also show characteristic fragmentation patterns.

Table 2: Expected Mass Spectrometry Fragmentation Ions for this compound (Illustrative Data)

Fragment Ion (m/z)Proposed LossStructural Significance
[M]+• (183)Molecular IonConfirms molecular weight
[M-56]+• (127)C₄H₈ (isobutylene)Characteristic Boc deprotection
[M-CO₂]+•CO₂Carbamate cleavage
[M-C₄H₁₀O]+•tert-butanolLoss of Boc alcohol
[M-C₂H₄]+•C₂H₄ (ethylene)Cyclopentene ring fragmentation

Chiral Chromatography for Enantiomeric Excess Determination (HPLC)

Given that this compound possesses a chiral center at C4, it can exist as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, is essential for separating these enantiomers and determining their enantiomeric excess (ee) msu.eduuma.es.

Principle : Chiral HPLC utilizes a stationary phase that can selectively interact with one enantiomer more strongly than the other, leading to different retention times . By monitoring the elution of the two enantiomers, their relative proportions can be quantified.

Methodology : A racemic mixture of this compound would typically be used to develop the chromatographic method, optimizing the chiral stationary phase (e.g., polysaccharide-based chiral columns like Chiralpak or Chiralcel), mobile phase composition (e.g., mixtures of hexane/isopropanol or ethanol), flow rate, and detection wavelength (e.g., UV detection at a suitable wavelength for the carbamate chromophore) uni-wuppertal.de.

Enantiomeric Excess (ee) : The ee is calculated from the peak areas of the separated enantiomers: ee (%) = (|Area_major - Area_minor|) / (Area_major + Area_minor) × 100% msu.edu. This technique is vital for assessing the stereochemical purity of synthesized material.

Optical Rotation Measurements for Chirality Assessment

Optical rotation measurements, performed using a polarimeter, provide a quantitative measure of a chiral compound's ability to rotate plane-polarized light masterorganicchemistry.com. This technique is fundamental for assessing the optical activity and, by extension, the chirality of this compound.

Specific Rotation ([α]D) : The observed optical rotation (α) is converted into specific rotation ([α]D) using the formula: [α]D = α / (c × l) where α is the observed rotation in degrees, c is the concentration of the sample in g/mL, and l is the path length of the polarimeter cell in decimeters (dm) masterorganicchemistry.com. The subscript 'D' refers to the sodium D-line (589 nm) as the light source, and the temperature (e.g., 20°C or 25°C) is also specified.

Significance : A non-zero specific rotation confirms the presence of an enantiomerically enriched sample. The magnitude of the specific rotation is directly proportional to the enantiomeric excess, assuming the specific rotation of the pure enantiomer is known msu.edu. For instance, (S)-Tert-butyl (4-oxocyclopent-2-en-1-yl)carbamate, a related compound, has a reported specific rotation of [α]D = −82.4 (c = 0.1, CHCl₃) .

Elemental Analysis for Compositional Verification

Principle : A precisely weighed sample is combusted under controlled conditions, and the resulting combustion products (CO₂, H₂O, N₂) are quantified .

Application to this compound : For this compound (C₁₀H₁₇NO₂), the theoretical elemental composition would be:

Carbon (C): (10 × 12.011) / 183.25 = 65.50%

Hydrogen (H): (17 × 1.008) / 183.25 = 9.34%

Nitrogen (N): (1 × 14.007) / 183.25 = 7.64%

Oxygen (O): (2 × 15.999) / 183.25 = 17.52% (often determined by difference or separate analysis)

Verification : A close match between the experimental and theoretical values (typically within ±0.3-0.4%) confirms the empirical formula and indicates high purity of the sample rsc.orgresearchgate.netthieme-connect.com.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state, including bond lengths, bond angles, and absolute stereochemistry anton-paar.com.

Principle : When a single crystal of this compound is exposed to X-rays, the X-rays diffract in a characteristic pattern. This diffraction pattern is then used to reconstruct the electron density map of the molecule, from which the positions of individual atoms can be determined anton-paar.com.

Absolute Stereochemistry : For chiral molecules like this compound, X-ray crystallography can unequivocally establish the absolute configuration (R or S) of the chiral center, especially when heavy atoms are present or by using anomalous dispersion effects researchgate.net. This is particularly important for compounds intended for pharmaceutical or biological applications, where different enantiomers can have vastly different activities.

Application : If a suitable single crystal of this compound or one of its derivatives can be grown, X-ray crystallography would provide irrefutable evidence of its molecular structure and absolute configuration, complementing and validating data obtained from other spectroscopic methods researchgate.nettdx.cat.

Theoretical and Computational Investigations of 4 Boc 1 Cyclopentene Reactivity and Structure

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the mechanisms of chemical reactions. By calculating the electronic structure of molecules, DFT can map out entire reaction pathways, identify transition states, and determine the activation energies required for a reaction to proceed. This is particularly valuable for understanding cycloaddition reactions, a key class of reactions for cyclopentene (B43876) derivatives.

DFT calculations allow chemists to model the geometry of reactants, transition states, and products. For instance, in cycloaddition reactions, DFT can elucidate whether a reaction proceeds through a concerted (single-step) or stepwise mechanism. mdpi.com By comparing the calculated Gibbs free energies of activation (ΔG‡) for different possible pathways, the most likely mechanism can be identified. For example, in a study on the [2+2] cycloaddition of allenes and alkynes, DFT calculations (Figure 2 in the source) revealed that the rate-determining step was a reductive elimination with a calculated barrier of 17.9 kcal/mol, which aligned well with the mild experimental conditions used. acs.org

In the context of 4-Boc-1-cyclopentene, DFT could be used to predict its reactivity in reactions such as Diels-Alder, [2+2] cycloadditions, or metathesis. Calculations would identify the transition state structures, providing bond lengths and angles that describe the geometry at the peak of the energy barrier. researchgate.net For example, a computational study on a formal [4+1] cycloaddition to form functionalized cyclopentenes used DFT (at the M06-2X level) to calculate the energy barrier for the ring expansion of a vinylcyclopropane (B126155) intermediate, finding it to be 14.4 kcal/mol. nih.gov This kind of quantitative data is crucial for rationalizing experimental outcomes and designing new synthetic routes.

The table below illustrates the type of data that can be generated from DFT calculations for a reaction, showing calculated activation enthalpies for the Diels-Alder reaction between cyclopentadiene (B3395910) and various cyanoalkenes. nih.gov These values help explain how substituents affect reaction rates.

DienophileCalculated Activation Enthalpy (MPW1K, kcal/mol)Experimental Activation Enthalpy (kcal/mol)
Ethylene (B1197577)24.321.9
Acrylonitrile20.818.4
Maleonitrile (cis)18.116.1
Fumaronitrile (trans)17.215.2
Tetracyanoethylene11.07.5

Data sourced from a computational study on Diels-Alder reactions, illustrating the predictive power of DFT for determining reaction energetics. nih.gov

Conformational Analysis and Stereochemical Prediction

The three-dimensional shape, or conformation, of a molecule is critical to its reactivity. The five-membered cyclopentene ring is not planar but exists in a puckered conformation to relieve ring strain. It primarily adopts two key conformations: the "envelope" (C_s symmetry), where one carbon atom is out of the plane of the other four, and the "twist" or "half-chair" (C_2 symmetry), where two adjacent atoms are displaced in opposite directions from the plane of the other three. These conformers can interconvert through a low-energy process known as pseudorotation.

For this compound, the presence of the bulky tert-butoxycarbonyl (Boc) amino group at the C4 position significantly influences the conformational equilibrium. Computational methods can be used to calculate the relative energies of the possible conformers to determine the most stable, or ground-state, conformation. The bulky Boc group will likely prefer an equatorial-like position to minimize steric hindrance with the ring's hydrogen atoms. This is analogous to studies on substituted prolines, where a bulky tert-butyl group was shown to lock the five-membered ring into a specific pucker. researchgate.net

ConformationSymmetryDescription
EnvelopeC_sFour carbon atoms are coplanar, with the fifth atom puckered out of the plane.
Twist (Half-Chair)C_2Three carbon atoms are coplanar, with the other two displaced on opposite sides of the plane.

Summary of the primary conformations of the cyclopentene ring.

Furthermore, computational analysis is essential for predicting the stereochemical outcome of reactions. For reactions that create new stereocenters, such as additions to the double bond, theoretical models can predict which diastereomer will be favored. By calculating the energies of the transition states leading to different stereoisomers, chemists can understand and predict selectivity. For example, in reactions of enamines with nitroalkenes, computational studies have shown how different enamine conformers (s-cis vs. s-trans) lead to the formation of distinct diastereomeric cyclobutane (B1203170) products. researchgate.net This predictive capability is invaluable for planning asymmetric syntheses.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed picture of a molecule's electronic structure, which is fundamental to understanding its reactivity. nih.govwavefun.com For this compound, these calculations can determine the distribution of electron density, identify the locations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and generate an electrostatic potential map.

The HOMO and LUMO, often called the frontier molecular orbitals (FMOs), are particularly important for predicting reactivity in pericyclic reactions. mdpi.com The HOMO represents the region from which the molecule is most likely to donate electrons, while the LUMO represents the region most susceptible to accepting electrons. In a Diels-Alder reaction, the interaction between the HOMO of the diene and the LUMO of the dienophile (or vice-versa) governs the reaction's facility. Computational software can visualize these orbitals and calculate their energies. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

An electrostatic potential map visually represents the charge distribution on the molecule's surface. Red-colored regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate electron-deficient areas (positive potential), which are prone to nucleophilic attack. For this compound, the π-bond of the cyclopentene ring would be an area of high electron density, making it the primary site for electrophilic addition reactions. Experimental and theoretical studies on the electron momentum distributions in the valence shell of the parent cyclopentene molecule have been performed, providing sensitive data that can be used to evaluate the quality of various quantum chemical calculation methods. aps.org

Molecular Dynamics Simulations (if applicable)

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. ju.edu.sa An MD simulation calculates the forces between atoms and uses Newton's laws of motion to simulate their movements, offering a view of the molecule's vibrations, translations, rotations, and conformational changes in a simulated environment, such as in a solvent. mdpi.com

For this compound, an MD simulation could be used to explore its conformational landscape in solution. It would show the real-time interconversion between the envelope and twist forms of the cyclopentene ring and reveal the orientational preferences of the flexible Boc-amino side chain. This is particularly useful for understanding how the solvent interacts with the molecule and influences its shape and reactivity. umd.edu

MD simulations are also applied to study reaction mechanisms, particularly to understand the role of solvent molecules and to explore complex potential energy surfaces. researchgate.netresearchgate.net For example, MD simulations have been used to investigate the formation of carbamate (B1207046) ions during CO2 absorption in aqueous amine solutions, revealing the role of hydroxide (B78521) ions and the shuttling of protons through the solvent. researchgate.net Although computationally intensive, MD simulations can provide a level of detail about the dynamic nature of chemical systems that is inaccessible by other means.

Future Research Directions and Unexplored Avenues

Exploration of Unconventional Reactivity Patterns

Investigating the unconventional reactivity patterns of 4-Boc-1-cyclopentene and its derivatives could pave the way for novel synthetic transformations and applications. Research should aim to uncover highly selective reactions, with a particular emphasis on stereoselective transformations, given the crucial role of stereochemistry in determining biological activity cymitquimica.com. Studies have indicated that cyclopentene (B43876) structures can form pseudo-cyclic motifs through weak intramolecular interactions, a characteristic that could be exploited for precise conformational control royalsocietypublishing.orgnih.gov. Exploring reactions under non-traditional conditions, such as high pressure or photochemical activation, may lead to unprecedented bond formations or molecular rearrangements. The development of tandem reactions or cascade sequences, where multiple reactions occur sequentially within a single reaction vessel, could also enable the more efficient synthesis of complex molecular architectures from simpler precursors york.ac.uk. For instance, the nitroso-ene mechanism has been explored for allylic hydroxyamination of alkenes using iron catalysts, suggesting potential for selective C-N bond formation at the allylic positions of cyclopentene derivatives beilstein-journals.org.

Application in Emerging Areas of Chemical Biology and Drug Discovery

This compound and its derivatives exhibit substantial promise as versatile building blocks in the burgeoning fields of chemical biology and drug discovery. Cyclopentene scaffolds are particularly attractive in medicinal chemistry, frequently serving as bioisosteres for proline, thereby influencing the conformational flexibility of peptide-based compounds royalsocietypublishing.orgnih.gov. These compounds can be employed in the intricate synthesis of complex natural products or as rigid structural frameworks for designing potent enzyme inhibitors or specific receptor ligands royalsocietypublishing.orgnih.gov. For example, molecular docking studies have highlighted crucial interactions between cyclopentene moieties and key amino acid residues within the active sites of prominent protein kinases, indicating their therapeutic potential royalsocietypublishing.orgnih.gov. The principles of click chemistry, which facilitate the rapid and efficient synthesis of building blocks for new molecular entities, can be effectively applied to assemble diverse derivatives of this compound, accelerating lead discovery and optimization processes csmres.co.uk. The Curtius rearrangement, known for its tolerance of various functional groups and complete retention of stereochemistry, is increasingly utilized in drug discovery for synthesizing medicinal agents containing amine and amine-derived functional groups, making it highly relevant for the synthesis of Boc-protected amines nih.gov.

Computational Design and Prediction of Novel Derivatives

Computational chemistry, particularly through density functional theory (DFT) calculations, provides powerful tools for predicting the properties and reactivity of novel this compound derivatives. DFT calculations have been successfully applied to investigate ring strain energies (RSEs) in cyclopentene derivatives, offering valuable insights into how different substituents influence torsional strain and the potential for ring-opening metathesis polymerization (ROMP) researchgate.netacs.orgdigitellinc.com. This computational approach can significantly accelerate experimental design by providing crucial insights into less-explored systems, thereby aiding in the identification of promising new monomers and materials prior to laboratory synthesis digitellinc.com. Computational methods can be further refined to design derivatives with enhanced selectivity, improved potency, or specific spectroscopic characteristics. Virtual screening techniques can be employed to identify potential biological applications, and the integration of machine learning algorithms into synthesis planning could predict optimal reaction conditions and pathways for the creation of new derivatives.

Scalability of Synthesis for Industrial Applications

Scaling up the synthesis of this compound and its derivatives for industrial applications presents both challenges and opportunities. Future research must address the optimization of reaction conditions to achieve high yields and purity on a larger scale, while simultaneously minimizing production costs and waste generation digitellinc.comgoogle.com. Conventional laboratory purification techniques, such as flash column chromatography, are often inefficient and impractical for industrial-scale production, necessitating the development of more robust and efficient purification methods google.com. Ensuring the economic viability of large-scale processes and adhering to stringent regulatory standards are paramount. This includes exploring continuous flow processes and developing durable catalytic systems capable of operating efficiently under industrial conditions. A significant focus will also be placed on understanding and mitigating potential process safety concerns associated with larger-scale production.

Q & A

Basic Research Questions

Q. What are the critical synthetic challenges in preparing 4-Boc-1-cyclopentene, and how can they be methodologically addressed?

  • Key Challenges : Steric hindrance from the Boc group, regioselectivity during cyclopentene functionalization, and stability under reaction conditions.
  • Methodological Solutions :

  • Use low-temperature conditions (−78°C) during Boc protection to minimize side reactions .
  • Optimize catalyst systems (e.g., Pd-mediated cross-coupling) to enhance regioselectivity .
  • Monitor reaction progress via <sup>1</sup>H NMR for real-time detection of intermediates and byproducts .
    • Validation : Compare spectral data (e.g., IR, <sup>13</sup>C NMR) with NIST reference standards to confirm purity .

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

  • Documentation Standards :

  • Follow the Beilstein Journal of Organic Chemistry guidelines: include full experimental details (solvents, temperatures, stoichiometry) in the main text or supplementary materials .
  • Report melting points (mp) and purity thresholds (e.g., >95.0%) as per Kanto Reagents’ catalog specifications .
    • Data Sharing : Provide raw spectral datasets (e.g., GC-MS chromatograms) in supplementary files with hyperlinks for peer validation .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data for this compound’s thermodynamic properties?

  • Case Example : Discrepancies in isomerization enthalpy values reported in literature.
  • Methodology :

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to model isomerization pathways and compare with experimental thermochemical data from NIST .
  • Use statistical tools (e.g., error analysis, confidence intervals) to evaluate data reliability .
    • Resolution : Cross-reference computed vibrational frequencies with experimental IR spectra to validate models .

Q. What strategies are effective for analyzing steric and electronic effects of the Boc group on cyclopentene reactivity?

  • Experimental Design :

  • Conduct kinetic studies under varying conditions (e.g., solvent polarity, temperature) to isolate steric vs. electronic contributions .
  • Compare reaction rates of this compound with analogs (e.g., 4-methylcyclopentene) using HPLC or GC monitoring .
    • Advanced Techniques :
  • X-ray crystallography to determine 3D structural parameters (e.g., bond angles, torsional strain) .
  • Hammett plots to quantify electronic effects of substituents on reaction outcomes .

Q. How should researchers address conflicting NMR interpretations for this compound derivatives?

  • Root Causes : Overlapping signals, dynamic effects (e.g., ring puckering), or improper referencing.
  • Mitigation Steps :

  • Use 2D NMR (e.g., COSY, HSQC) to resolve signal overlap and assign protons/carbons unambiguously .
  • Validate chemical shifts against databases (e.g., NIST Chemistry WebBook) and report deuterated solvent effects .
    • Peer Review : Share raw NMR data (FID files) for independent verification .

Methodological Frameworks for Research Design

Q. How to formulate a rigorous research question for studying this compound’s applications in catalysis?

  • FINER Criteria : Ensure the question is Feasible (lab resources), Interesting (novel catalytic pathways), Novel (understudied Boc-group roles), Ethical (waste disposal compliance), and Relevant (green chemistry trends) .
  • Example Question : “How does the Boc group modulate the enantioselectivity of cyclopentene-derived catalysts in asymmetric hydrogenation?” .

Q. What statistical approaches are recommended for analyzing contradictory results in cyclopentene-based reaction yields?

  • Data Analysis :

  • Apply multivariate regression to identify variables (e.g., temperature, catalyst loading) impacting yield .
  • Use Grubbs’ test to detect and exclude outliers in replicate experiments .
    • Reporting : Disclose confidence intervals and p-values in tables for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.